molecular formula C7H14N2O3 B12355970 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one

Katalognummer: B12355970
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: VHVKZZIAWRYKQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one is a chemical compound with a unique structure that includes an ethoxymethyl group, a hydroxy group, and a diazinanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethoxymethyl chloride with a suitable diazinanone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The ethoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methoxymethyl)-6-hydroxy-1,3-diazinan-4-one
  • 2-(Butoxymethyl)-6-hydroxy-1,3-diazinan-4-one
  • 2-(Trimethylsilyl)ethoxymethyl chloride

Uniqueness

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H14N2O3

Molekulargewicht

174.20 g/mol

IUPAC-Name

2-(ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one

InChI

InChI=1S/C7H14N2O3/c1-2-12-4-5-8-6(10)3-7(11)9-5/h5-6,8,10H,2-4H2,1H3,(H,9,11)

InChI-Schlüssel

VHVKZZIAWRYKQR-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1NC(CC(=O)N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.